N'-[(1Z)-[2-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide
CAS No.: 478032-37-0
Cat. No.: VC7134096
Molecular Formula: C19H14F3N3O3S2
Molecular Weight: 453.45
* For research use only. Not for human or veterinary use.
![N'-[(1Z)-[2-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide - 478032-37-0](/images/structure/VC7134096.png)
Specification
CAS No. | 478032-37-0 |
---|---|
Molecular Formula | C19H14F3N3O3S2 |
Molecular Weight | 453.45 |
IUPAC Name | N-[(Z)-[2-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]methylideneamino]-4-(trifluoromethyl)benzamide |
Standard InChI | InChI=1S/C19H14F3N3O3S2/c1-12-2-8-16(9-3-12)30(27,28)18-23-10-15(29-18)11-24-25-17(26)13-4-6-14(7-5-13)19(20,21)22/h2-11H,1H3,(H,25,26)/b24-11- |
Standard InChI Key | LVOBONRNFLGBIY-MYKKPKGFSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=NC=C(S2)C=NNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
N'-[(1Z)-[2-(4-Methylbenzenesulfonyl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide belongs to the hydrazide–hydrazone class, characterized by a benzohydrazide core substituted with a trifluoromethyl group at the para position and a thiazole ring bearing a 4-methylbenzenesulfonyl (tosyl) moiety. The Z-configuration of the imine bond (CH=N) is critical for its stereochemical stability . Key structural components include:
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4-(Trifluoromethyl)benzohydrazide backbone: Imparts lipophilicity and electron-withdrawing effects due to the CF₃ group .
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Thiazol-5-ylmethylidene substituent: A five-membered heterocycle with sulfur and nitrogen atoms, known for modulating bioactivity in medicinal chemistry .
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4-Methylbenzenesulfonyl group: Enhances metabolic stability and influences target binding through sulfonamide interactions .
The molecular formula is C₂₀H₁₅F₃N₄O₃S₂, with a molar mass of 504.48 g/mol. Spectroscopic data for analogous compounds suggest characteristic IR peaks at 1650–1660 cm⁻¹ (C=O stretch), 1550–1560 cm⁻¹ (N–H bend), and 1350–1360 cm⁻¹ (S=O asymmetric stretch) .
Synthetic Pathways and Optimization
General Synthesis of Hydrazide–Hydrazones
The parent 4-(trifluoromethyl)benzohydrazide is typically synthesized via a two-step process:
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Esterification: 4-(Trifluoromethyl)benzoic acid reacts with methanol under acidic conditions to form the methyl ester.
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Hydrazinolysis: The ester undergoes nucleophilic acyl substitution with hydrazine hydrate to yield the hydrazide .
For the target compound, condensation of 4-(trifluoromethyl)benzohydrazide with 2-(4-methylbenzenesulfonyl)-1,3-thiazole-5-carbaldehyde in methanol under reflux conditions forms the hydrazone bond (Scheme 1) . The reaction typically achieves yields >85% with catalytic acid.
Scheme 1:
Purification and Characterization
Crude products are purified via recrystallization from ethanol or dimethylformamide. Purity is confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Nuclear magnetic resonance (NMR) spectra reveal distinct signals:
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¹H-NMR: A singlet at δ 8.45–8.60 ppm (CH=N), aromatic protons at δ 7.80–8.20 ppm, and a tosyl methyl group at δ 2.40 ppm .
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¹³C-NMR: Resonances for the trifluoromethyl carbon (δ 124–125 ppm, q, ) and sulfonyl sulfur-adjacent carbons (δ 140–145 ppm) .
Biological Activity and Mechanism
Cholinesterase Inhibition
Hydrazide–hydrazones with trifluoromethyl groups exhibit dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key targets in neurodegenerative diseases. For example:
The thiazole-sulfonyl moiety in the target compound may enhance binding to the peripheral anionic site of AChE due to its bulk and polarity .
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
The calculated partition coefficient (ClogP) is 3.8 ± 0.2, indicating moderate lipophilicity suitable for blood–brain barrier penetration . Aqueous solubility at pH 7.4 is approximately 12 µg/mL, necessitating formulation enhancements for oral bioavailability.
Metabolic Stability
In vitro studies on related hydrazones show resistance to hepatic cytochrome P450-mediated oxidation, with >80% remaining after 60 minutes in human liver microsomes . The tosyl group may reduce glucuronidation susceptibility.
Comparative Analysis with Structural Analogs
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